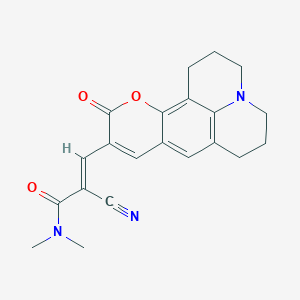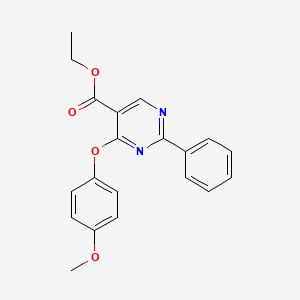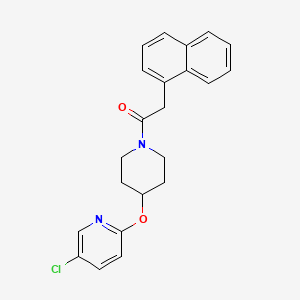
GSHtracer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
benzopyrano[6,7,8-ij]quinolizin-10-yl)-2-propenamide, is a fluorescent real-time thiol tracer. It is primarily used for monitoring the dynamics and heterogeneity of reduced glutathione (GSH) in living cells . This compound is significant in the study of cellular redox status and antioxidant mechanisms.
作用机制
Target of Action
GSHtracer is a ratiometric probe designed for the measurement of glutathione (GSH) levels . GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the primary target of this compound . GSH plays a crucial role in maintaining cellular redox homeostasis and detoxifying reactive oxygen species .
Mode of Action
Upon binding to GSH, this compound exhibits a shift in its excitation/emission maximum λ from 520/580 nm to 430/510 nm . This change in fluorescence properties allows for the real-time monitoring of GSH dynamics in biological systems .
Biochemical Pathways
This compound is involved in the ascorbate-glutathione (AsA-GSH) cycle, a central pathway in plant cells that links the scavenging activity of hydrogen peroxide (H2O2) to redox signaling . The AsA-GSH cycle plays a crucial role in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , suggesting that it can be readily absorbed and distributed in biological systems.
Result of Action
The binding of this compound to GSH allows for the real-time monitoring of GSH dynamics in biological systems . This can provide valuable insights into the redox status of cells and the effectiveness of antioxidant systems .
Action Environment
Environmental stresses can alter the production of reactive oxygen species (ROS) in plant cells and influence the interplay between ROS generation and scavenging mechanisms . As this compound is involved in monitoring GSH levels, environmental factors that affect GSH production and utilization would likely influence the action, efficacy, and stability of this compound .
生化分析
Biochemical Properties
GSHtracer plays a significant role in biochemical reactions, particularly those involving glutathione (GSH). It exhibits excitation/emission maximum shifts from 520/580 nm to 430/510 nm upon GSH binding . This property allows this compound to interact with GSH and other biomolecules, providing real-time monitoring of GSH dynamics and heterogeneity .
Cellular Effects
This compound influences cell function by enabling the real-time monitoring of GSH levels within cells . Changes in GSH levels can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of GSH are required to maintain stem cell function .
Molecular Mechanism
The mechanism of action of this compound involves its binding to GSH. Upon GSH binding, the excitation/emission maximum of this compound shifts from 520/580 nm to 430/510 nm . This change allows for the detection and quantification of GSH levels within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GSHtracer involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the cyano and dimethylamino groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the final product. The compound is usually stored at low temperatures (-20°C) to preserve its stability .
化学反应分析
Types of Reactions
GSHtracer undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced by reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs .
科学研究应用
GSHtracer has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol dynamics and redox reactions.
相似化合物的比较
Similar Compounds
NAB-14: Another fluorescent thiol tracer with similar applications.
GSK983: A compound used for monitoring redox status in cells.
TG4-155: A thiol-reactive probe used in various biochemical assays.
Uniqueness of GSHtracer
This compound is unique due to its high specificity for reduced glutathione and its ability to provide real-time monitoring of GSH dynamics in living cells. This makes it an invaluable tool for studying cellular redox status and antioxidant mechanisms .
属性
IUPAC Name |
(E)-2-cyano-N,N-dimethyl-3-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23(2)20(25)16(12-22)11-15-10-14-9-13-5-3-7-24-8-4-6-17(18(13)24)19(14)27-21(15)26/h9-11H,3-8H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQIYZKBAKCHQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)

![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)

![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)

![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)

![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)

![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)

![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)
